Isochlorogenic acid b
Overview
Description
Isochlorogenic acid C, also known as 4,5-dicaffeoylquinic acid, is a naturally occurring polyphenolic compound found in various plants, including coffee and certain medicinal herbs. It is one of the isomers of chlorogenic acid, which is an ester formed between caffeic acid and quinic acid. Isochlorogenic acid C is known for its potent antioxidant, anti-inflammatory, and hepatoprotective properties .
Mechanism of Action
Target of Action
The primary targets of 3,4-Dicaffeoylquinic acid are Akt, JNK, and part of the ERK1/2 pathways . It has been shown to inhibit AngII-induced rVSMC proliferation and migration, probably through downregulating these pathways . It also has a high binding affinity to plasma proteins .
Mode of Action
3,4-Dicaffeoylquinic acid interacts with its targets by downregulating the Akt, JNK, and part of the ERK1/2 pathways . This interaction results in the inhibition of AngII-induced rVSMC proliferation and migration . It also exerts apoptosis-mediated cytotoxicity and inhibits α-glucosidase .
Biochemical Pathways
The affected pathways include the Akt, JNK, and ERK1/2 pathways . Downregulation of these pathways leads to decreased AngII-induced rVSMC proliferation and migration . The compound’s antioxidant property plays an important role in this process .
Pharmacokinetics
It is noted that the compound possesses a high binding affinity to plasma proteins , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of 3,4-Dicaffeoylquinic acid’s action include inhibition of cell proliferation and migration , and induction of apoptosis . It also has antioxidative, DNA protective, neuroprotective, and hepatoprotective properties .
Action Environment
It’s worth noting that the compound’s antioxidant property plays a significant role in its mechanism of action , suggesting that oxidative stress in the environment could potentially influence its efficacy.
Biochemical Analysis
Biochemical Properties
3,4-Dicaffeoylquinic acid plays a significant role in biochemical reactions. It exerts apoptosis-mediated cytotoxicity and inhibits α-glucosidase . It interacts with enzymes such as α-glucosidase, and its inhibitory effect on this enzyme has been observed .
Cellular Effects
3,4-Dicaffeoylquinic acid has various effects on cells. It exhibits a remarkable dose-dependent inhibitory effect on NCI-H23 (human lung adenocarcinoma) cell lines . It also shows a unique mechanism of anti-influenza viral activity, enhancing viral clearance by increasing TRAIL .
Molecular Mechanism
The molecular mechanism of 3,4-Dicaffeoylquinic acid involves its interaction with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,4-Dicaffeoylquinic acid change over time. It exhibits a remarkable dose-dependent inhibitory effect on NCI-H23 (human lung adenocarcinoma) cell lines
Dosage Effects in Animal Models
The effects of 3,4-Dicaffeoylquinic acid vary with different dosages in animal models
Metabolic Pathways
3,4-Dicaffeoylquinic acid is involved in various metabolic pathways. It interacts with enzymes such as α-glucosidase . Detailed information about the specific metabolic pathways that 3,4-Dicaffeoylquinic acid is involved in is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isochlorogenic acid C can be synthesized through the esterification of caffeic acid with quinic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The product is then purified using chromatographic techniques .
Industrial Production Methods: In industrial settings, isochlorogenic acid C is often extracted from natural sources, such as coffee beans and certain medicinal plants. The extraction process involves the use of solvents like methanol or ethanol, followed by purification using macroporous resin and medium-low-pressure preparative chromatography. This method is efficient and yields high-purity isochlorogenic acid C .
Chemical Reactions Analysis
Types of Reactions: Isochlorogenic acid C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are compounds with potential biological activities.
Reduction: Reduction reactions can convert isochlorogenic acid C into its corresponding dihydro derivatives.
Substitution: Isochlorogenic acid C can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Isochlorogenic acid C has a wide range of scientific research applications:
Chemistry: It is used as a standard for the quantification of polyphenols in plant extracts.
Biology: Isochlorogenic acid C is studied for its antioxidant and anti-inflammatory properties, which are beneficial in various biological systems.
Medicine: It has potential therapeutic applications in treating hyperlipidemia, atherosclerosis, and liver diseases. .
Comparison with Similar Compounds
Isochlorogenic acid C is part of a group of compounds known as dicaffeoylquinic acids. Similar compounds include:
- Isochlorogenic Acid A (3,4-dicaffeoylquinic acid)
- Isochlorogenic Acid B (3,5-dicaffeoylquinic acid)
- Chlorogenic Acid (3-caffeoylquinic acid)
Uniqueness: Isochlorogenic acid C is unique due to its specific arrangement of caffeoyl groups on the quinic acid molecule, which contributes to its distinct biological activities. Compared to other isomers, it has shown superior antioxidant and anti-inflammatory properties .
Properties
IUPAC Name |
(1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCLZKMFXSILNL-RVXRWRFUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4,5-Di-O-caffeoylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
89886-30-6, 57378-72-0 | |
Record name | 3,4-Dicaffeoylquinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-DICAFFEOYLQUINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57A0DKE0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4,5-Di-O-caffeoylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140 °C | |
Record name | 4,5-Di-O-caffeoylquinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030707 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.